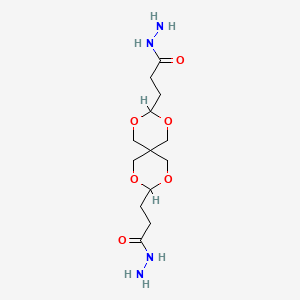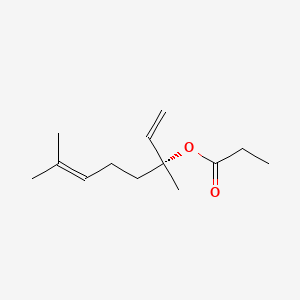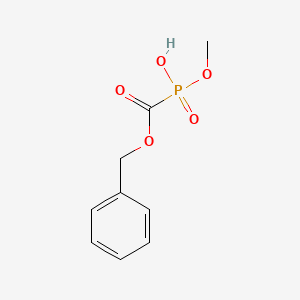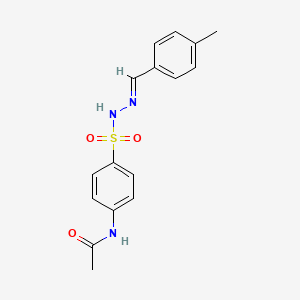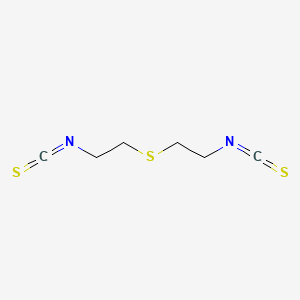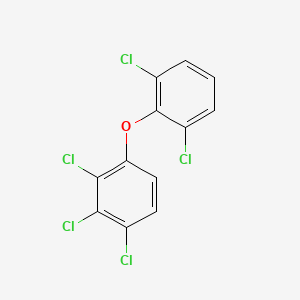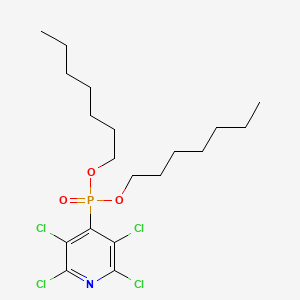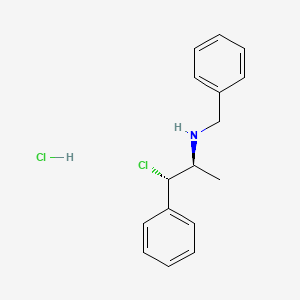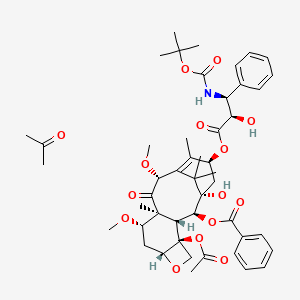
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by the presence of a 2,3,6-trimethylphenyl group attached to the carbamate moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester typically involves the reaction of 2,3,6-trimethylphenol with methyl isocyanate. The reaction is usually carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
[ \text{2,3,6-Trimethylphenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and a catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2,3,6-trimethylphenol and methylamine.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.
Substitution: The ester group can be substituted by nucleophiles such as amines or alcohols under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Substitution: Nucleophiles (amines, alcohols), solvents (dichloromethane, toluene), catalysts (triethylamine).
Major Products Formed
Hydrolysis: 2,3,6-Trimethylphenol, methylamine.
Oxidation: Oxidized derivatives of the phenyl group.
Substitution: Substituted carbamates with different nucleophiles.
Scientific Research Applications
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the carbamate functional group into molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacologically active compound.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 2,3,6-trimethylphenyl ester involves the interaction of the carbamate group with specific molecular targets. In biological systems, carbamates can inhibit enzymes such as acetylcholinesterase by carbamylating the active site serine residue, leading to the accumulation of acetylcholine and disruption of normal neurotransmission. The molecular pathways involved include the formation of a covalent bond between the carbamate and the enzyme, resulting in enzyme inactivation.
Comparison with Similar Compounds
Carbamic acid, methyl-, 2,3,6-trimethylphenyl ester can be compared with other carbamates such as:
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with a different substitution pattern on the phenyl ring.
Carbamic acid, methyl-, 2,3,5-trimethylphenyl ester: Another isomer with a different methyl group arrangement.
Carbamic acid, methyl-, 4-methylphenyl ester: A simpler carbamate with only one methyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, biological activity, and physical properties compared to other carbamates.
Properties
CAS No. |
3971-91-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2,3,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-6-8(2)10(9(7)3)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
DBOCTGRCDMKEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



